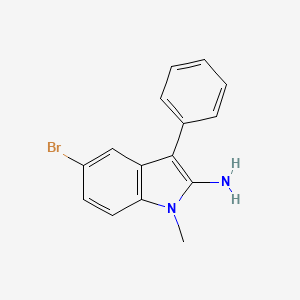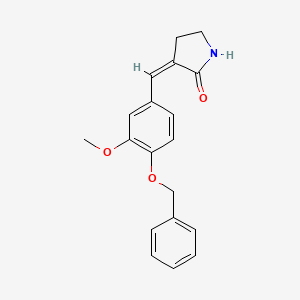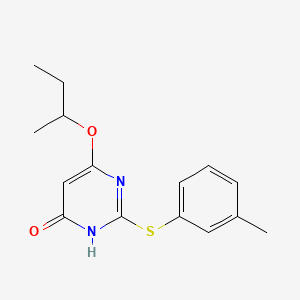
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine typically involves the Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of an epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine can be compared with other similar compounds, such as:
5-Bromoindole: Another brominated indole derivative with similar biological activities.
1-Methylindole: A methylated indole derivative with distinct chemical properties.
3-Phenylindole: A phenyl-substituted indole derivative with unique biological activities.
The uniqueness of this compound lies in its specific combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62693-69-0 |
|---|---|
Molekularformel |
C15H13BrN2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
5-bromo-1-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-8-7-11(16)9-12(13)14(15(18)17)10-5-3-2-4-6-10/h2-9H,17H2,1H3 |
InChI-Schlüssel |
KEZNBCHFGPEHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)



![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)



![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)


